5-(Isoxazol-3-yl)oxazole-4-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O4/c10-7(11)5-6(12-3-8-5)4-1-2-13-9-4/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJMDBBAEVYPIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1C2=C(N=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Enduring Significance of Heterocyclic Scaffolds in Scientific Inquiry
Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their rings, are fundamental to life and chemical innovation. derpharmachemica.com The most prevalent heteroatoms are nitrogen, oxygen, and sulfur. derpharmachemica.com These molecular frameworks are not merely synthetic curiosities but are intricately woven into the fabric of biological processes. semanticscholar.orgidosi.org Vital biomolecules such as DNA, RNA, hemoglobin, and chlorophyll (B73375) all feature heterocyclic rings as core components of their structures. derpharmachemica.com This natural prevalence has spurred immense interest from the pharmaceutical and agrochemical industries. idosi.org
In the domain of medicinal chemistry, it is estimated that over 90% of new drugs incorporate a heterocyclic moiety. semanticscholar.orgidosi.org The inclusion of heteroatoms imparts unique physicochemical properties, such as polarity, solubility, and the capacity for hydrogen bonding, which are critical for effective drug-target interactions. researchgate.net Consequently, heterocyclic scaffolds are integral to the development of a wide array of therapeutic agents, including antibiotics, anticancer agents, antivirals, anti-inflammatory drugs, and anticonvulsants. derpharmachemica.comsemanticscholar.org Their versatility allows them to serve as foundational structures for creating diverse compound libraries, accelerating the discovery of new bioactive agents. ijsrtjournal.com
A Closer Look at 5 Isoxazol 3 Yl Oxazole 4 Carboxylic Acid: Structural Hallmarks and Research Trajectories
Strategies for Isoxazole and Oxazole Ring Construction
The formation of the dual heterocyclic system of 5-(isoxazol-3-yl)oxazole necessitates robust and regioselective methods for the construction of both the isoxazole and oxazole rings. Various strategies have been developed for the synthesis of these five-membered heterocycles, often involving cycloaddition reactions, isomerization pathways, and multi-component reactions.
Cycloaddition Reactions in Heterocyclic Synthesis
The [3+2] cycloaddition reaction is a cornerstone in the synthesis of five-membered heterocycles, including isoxazoles. acs.org The most common approach for isoxazole ring formation is the reaction of a nitrile oxide with an alkyne. acs.orgnih.gov This reaction, often referred to as the Huisgen 1,3-dipolar cycloaddition, provides a highly efficient and regioselective route to substituted isoxazoles. Nitrile oxides are typically generated in situ from the corresponding aldoximes by oxidation with reagents such as sodium hypochlorite (B82951) or N-chlorosuccinimide (NCS). acs.org The regioselectivity of the cycloaddition is a critical factor, and often a mixture of regioisomers can be obtained. acs.org
Intramolecular nitrile oxide cycloaddition (INOC) reactions have also been employed to construct fused isoxazole ring systems. mdpi.comacs.org This strategy involves a molecule containing both a nitrile oxide precursor and an alkyne or alkene moiety, leading to the formation of a bicyclic or polycyclic system in a single step. mdpi.comacs.org For the synthesis of a 5-(isoxazol-3-yl)oxazole system, a precursor containing an oxazole ring and a side chain with a nitrile oxide and an alkyne could theoretically be designed to undergo an intramolecular cycloaddition.
Table 1: Examples of [3+2] Cycloaddition Reactions for Isoxazole Synthesis
| Dipole | Dipolarophile | Catalyst/Conditions | Product | Reference |
| Nitrile Oxide (from aldoxime) | Alkyne | Base (e.g., NaHCO₃) | 3,5-Disubstituted isoxazole | acs.org |
| Nitrile Oxide (from aldoxime) | Alkyne | Oxidizing agent (e.g., bleach) | 3,4-Disubstituted isoxazole | mdpi.com |
| Nitrile Oxide (from aldoxime) | Alkene | Oxone in aqueous media | 3,5-Disubstituted isoxazoline | acs.org |
This table is generated based on general principles of cycloaddition reactions for isoxazole synthesis and does not represent the synthesis of the specific target compound.
Isomerization-Mediated Pathways for Oxazole and Isoxazole Formation
Rearrangement reactions provide an elegant and atom-economical approach to the synthesis of heterocyclic compounds. Photochemical and thermal isomerizations of isoxazoles can lead to the formation of various other heterocycles, including oxazoles. researchgate.netnih.govbioorganica.com.ua These transformations often proceed through highly reactive intermediates.
A particularly relevant and powerful strategy for the synthesis of substituted isoxazoles and oxazoles is the domino isoxazole-azirine-isoxazole/oxazole isomerization. acs.orgresearchgate.netnih.govchemrxiv.orgnih.govresearchgate.netfrontiersin.org This methodology allows for the controlled synthesis of isoxazole-4-carboxylic acid derivatives and oxazole-4-carboxylates from readily available 4-acyl-5-alkoxyisoxazoles. researchgate.netnih.govchemrxiv.org
The process is initiated by the isomerization of a starting 4-acyl-5-methoxyisoxazole into a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine. researchgate.netnih.govchemrxiv.org This transformation can be catalyzed by Fe(II) salts under milder conditions (e.g., in acetonitrile (B52724) at 50 °C). researchgate.netnih.govchemrxiv.org The resulting azirine intermediate is a key branching point. The fate of the azirine, and thus the final product, is determined by the reaction conditions and the nature of the substituents. researchgate.netnih.govchemrxiv.org
Under Fe(II)-catalyzed conditions at higher temperatures (e.g., dioxane at 105 °C), the azirine can isomerize to form isoxazole-4-carboxylic esters or amides in good yields. researchgate.netnih.govchemrxiv.org Conversely, non-catalytic thermolysis of the same azirine intermediate at even higher temperatures (e.g., o-dichlorobenzene at 170 °C) leads to the quantitative formation of the corresponding oxazole derivatives. nih.gov In some cases, starting with 4-formyl-5-methoxyisoxazoles, methyl oxazole-4-carboxylates can be obtained directly under the Fe(II)-catalyzed conditions. researchgate.netchemrxiv.org The mechanism of these isomerizations has been investigated using DFT calculations, which have helped to elucidate the influence of substituents and reaction conditions on the reaction outcome. researchgate.netnih.gov
Table 2: Controlled Isomerization of 4-Acyl-5-methoxyisoxazoles
| Starting Material | Intermediate | Conditions | Product | Reference |
| 4-Acyl-5-methoxyisoxazole | 2-Acyl-2-(methoxycarbonyl)-2H-azirine | Fe(II) catalyst, MeCN, 50 °C | Isolated Azirine | researchgate.netnih.gov |
| 2-Acyl-2-(methoxycarbonyl)-2H-azirine | - | Fe(II) catalyst, Dioxane, 105 °C | Isoxazole-4-carboxylate | researchgate.netnih.gov |
| 2-Acyl-2-(methoxycarbonyl)-2H-azirine | - | Thermolysis, o-dichlorobenzene, 170 °C | Oxazole-4-carboxylate | nih.gov |
| 4-Formyl-5-methoxyisoxazole | - | Fe(II) catalyst, Dioxane, 105 °C | Methyl oxazole-4-carboxylate | researchgate.netchemrxiv.org |
This table illustrates the general principles of the isomerization-mediated pathway and the types of products that can be obtained.
Introduction and Manipulation of the Carboxylic Acid Functionality
The presence of a carboxylic acid group on the oxazole ring is a key feature of the target molecule. This functionality can be introduced either during the ring formation process or by functionalization of a pre-formed heterocyclic core.
Carboxylation Techniques for Heterocyclic Cores
Direct carboxylation of heterocyclic C-H bonds with carbon dioxide (CO₂) is an attractive and environmentally friendly method for the synthesis of carboxylic acids. mdpi.comresearchgate.netacs.orgnih.gov Recent advances have demonstrated the feasibility of carboxylating azoles, including oxazoles and isoxazoles, using both metal-catalyzed and metal-free approaches.
Metal-catalyzed carboxylations often employ transition metals such as gold, copper, or nickel. mdpi.comresearchgate.net For example, N-heterocyclic carbene (NHC) gold(I) hydroxide (B78521) complexes have been shown to catalyze the regioselective carboxylation of various heterocycles at their most acidic C-H bond position. acs.org Similarly, copper(I) complexes with NHC ligands are effective catalysts for the carboxylation of benzoxazoles. mdpi.com
Metal-free C-H carboxylation of azoles has also been achieved under mild conditions using silyl (B83357) triflate reagents. acs.orgnih.gov This method allows for the direct synthesis of azole-2-carboxylic acids, which can then be used in subsequent one-pot reactions, such as amide couplings. acs.orgnih.gov A gold(I)-catalyzed C5-carboxylation of unsubstituted isoxazoles has also been reported. researchgate.net
For the synthesis of this compound, a potential strategy would involve the initial construction of the 5-(isoxazol-3-yl)oxazole core, followed by a regioselective direct carboxylation at the C4-position of the oxazole ring. The choice of catalyst and reaction conditions would be crucial to achieve the desired regioselectivity and avoid carboxylation at other positions on the bicyclic system.
Alternatively, the carboxylic acid functionality can be introduced through the hydrolysis of a precursor group, such as an ester or a nitrile. For example, the isomerization pathway described in section 2.1.2.1 can directly yield isoxazole-4-carboxylic esters, which can then be hydrolyzed to the corresponding carboxylic acids. researchgate.netchemrxiv.org A patent describes the synthesis of 5-methylisoxazole-4-carboxylic acid via the hydrolysis of the corresponding ethyl ester using a strong acid.
Oxidative Transformations of Precursor Moieties
The construction of the oxazole ring in the target molecule often relies on the oxidative cyclization of suitable precursors. This approach is a powerful tool in heterocyclic chemistry, enabling the formation of the aromatic oxazole core from more saturated or acyclic starting materials.
One common strategy involves the oxidation of oxazoline (B21484) intermediates. For instance, 3-oxazoline-4-carboxylates, which are readily accessible synthetic intermediates, can be oxidized to yield the corresponding oxazole-4-carboxylates. organic-chemistry.org This transformation is crucial for installing the carboxylic acid functionality at the C4 position of the oxazole ring.
Furthermore, the synthesis of oxazoles can be achieved through the oxidation of α-acylamino ketones. pharmaguideline.com This classic method, known as the Robinson-Gabriel synthesis, involves the cyclodehydration of an α-acylamino ketone, which can be viewed as an intramolecular oxidative process. pharmaguideline.comwikipedia.org The reaction of α-haloketones with primary amides also leads to oxazoles, often involving an oxidative step to furnish the final aromatic ring. pharmaguideline.com
In some instances, molecular oxygen can be employed as a green and atom-economical oxidant. The synthesis of hydroperoxymethyl oxazoles via the oxidation of alkylideneoxazoles with molecular oxygen has been demonstrated, showcasing the potential for direct oxidation methods in the synthesis of functionalized oxazoles. acs.org These hydroperoxides can then be further transformed to introduce desired functionalities.
Modern Synthetic Approaches and Sustainable Methodologies
In recent years, the principles of green chemistry have become increasingly influential in the design of synthetic routes. These methodologies aim to reduce waste, minimize energy consumption, and utilize less hazardous substances. The synthesis of heterocyclic compounds like this compound is an area where these principles are actively being applied.
Green Chemistry Principles in Heterocycle Synthesis
Sustainable synthetic procedures are being explored to a greater extent for the synthesis of heterocyclic molecules. rsc.orgbohrium.com These methods offer environmentally friendly alternatives to traditional synthetic protocols.
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity. abap.co.in The application of microwave energy can facilitate reactions that are sluggish or require harsh conditions under conventional heating. zenodo.org For instance, the synthesis of 5-substituted oxazoles from aryl aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC) has been efficiently achieved using microwave irradiation, offering a rapid and high-yielding protocol. nih.govnih.gov This method's benefits include moderate-to-excellent yields, good functional group compatibility, and a simple experimental procedure. nih.gov
The synthesis of isoxazole derivatives has also been significantly improved through microwave-assisted techniques. The reaction of 1,3-dicarbonyl compounds with hydroxylamine (B1172632) hydrochloride under microwave irradiation provides a fast and efficient route to isoxazoles. zenodo.org This approach highlights the potential for microwave heating to accelerate the formation of both the isoxazole and oxazole rings required for the target molecule.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Heterocycles
| Heterocycle | Reactants | Conditions (Conventional) | Yield (Conventional) | Conditions (Microwave) | Yield (Microwave) | Reference |
| 5-Phenyl oxazole | Benzaldehyde, TosMIC | Heating | - | 65 °C, 350 W, 8 min | 96% | nih.gov |
| 3,5-Disubstituted isoxazole | 1,3-Propanedione, Hydroxylamine HCl | Reflux | - | 2.5 min | 72% | zenodo.org |
| 2-Amino-4-phenyl-oxazole | 2-Bromoacetophenone, Urea | - | - | DMF, irradiation | - | ijpsonline.com |
Data presented is illustrative of the advantages of microwave-assisted synthesis.
The elimination of volatile organic solvents is a key goal of green chemistry, as solvents contribute significantly to chemical waste and environmental pollution. bgu.ac.il Solvent-free, or neat, reaction conditions often lead to improved efficiency, reduced reaction times, and higher yields. researchgate.net These reactions can be activated by various means, including thermal heating, microwave irradiation, or mechanochemistry (grinding). acs.org
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly selective and environmentally benign approach to synthesis. While the application of biocatalysis to the direct synthesis of complex heterocycles like this compound is still an emerging field, the enzymatic synthesis of building blocks for these molecules holds significant promise. For example, enzymatic resolutions can provide enantiomerically pure precursors for asymmetric synthesis. The biosynthesis of oxazoles, while less common than that of thiazoles, involves enzymatic cyclization and oxidation steps, providing a blueprint for potential biocatalytic routes. wikipedia.org
Transition Metal-Catalyzed Reaction Strategies
Transition metal catalysis has revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.netcore.ac.uk These methods are indispensable for the construction of complex molecular architectures, including those containing isoxazole and oxazole rings. researchgate.netdntb.gov.ua
The synthesis of isoxazoles has benefited from transition metal catalysis, particularly in reactions involving alkynes. rsc.org For instance, copper-catalyzed reactions of α-diazoketones with nitriles provide a route to 2,4,5-trisubstituted oxazoles. researchgate.net Palladium-catalyzed cross-coupling reactions are also widely used to functionalize pre-formed isoxazole and oxazole rings, allowing for the late-stage introduction of various substituents. organic-chemistry.org
A notable example is the palladium-catalyzed coupling of N-propargylamides with aryl iodides, which furnishes 2,5-disubstituted oxazoles through a tandem coupling and cyclization process. organic-chemistry.org Furthermore, iron(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles can lead to the formation of oxazole-4-carboxylates, demonstrating a direct synthetic link between the two heterocyclic systems. researchgate.net
Table 2: Examples of Transition Metal-Catalyzed Synthesis of Oxazoles and Isoxazoles
| Product | Reactants | Catalyst | Key Transformation | Reference |
| 2,5-Disubstituted oxazoles | N-Propargylamides, Aryl iodides | Pd2(dba)3 | Coupling and in situ cyclization | organic-chemistry.org |
| 2,4,5-Trisubstituted oxazoles | α-Diazoketones, Nitriles | Copper catalyst | Coupling and intramolecular cyclization | researchgate.net |
| Methyl oxazole-4-carboxylates | 4-Formyl-5-methoxyisoxazoles | Fe(II) | Isomerization | researchgate.net |
| N-Heterocycles | Alkynes, Isoxazoles | Various transition metals | Formal annulation | rsc.org |
This table provides a snapshot of the diverse applications of transition metal catalysis in the synthesis of the core heterocyclic components of the target molecule.
Visible Light-Mediated Decarboxylative Strategies
Visible light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.gov This strategy often utilizes the decarboxylation of carboxylic acids to generate radical intermediates, which can then participate in various coupling reactions. nih.govnih.gov While a direct visible light-mediated decarboxylative synthesis of this compound has not been explicitly reported, the principles of this methodology have been applied to similar heterocyclic systems, suggesting its potential applicability.
The general approach would involve the generation of an aryl radical from a suitable carboxylic acid precursor via photoredox catalysis. This radical could then be trapped by a suitable coupling partner. For instance, a photoredox-catalyzed decarboxylative alkylation of heteroarenes using carboxylic acids has been developed, proceeding smoothly under blue LED irradiation at ambient temperature. rsc.orgrsc.org This method has been shown to be effective for the alkylation of oxazoles. rsc.org
A plausible synthetic route could involve the decarboxylative coupling of a pre-functionalized isoxazole or oxazole carboxylic acid. For example, research has demonstrated the visible light-induced decarboxylative functionalization of a variety of carboxylic acids and their derivatives. nih.gov These reactions can be part of dual-catalytic cross-coupling reactions, combining photoredox catalysis with other catalytic systems like nickel. elsevierpure.com
A key challenge in the application of this methodology to the target molecule would be the selective generation of the desired radical and the control of the subsequent coupling reaction to form the isoxazole-oxazole bond. The reaction conditions, including the choice of photocatalyst, solvent, and any co-catalysts, would need to be carefully optimized.
Table 1: Examples of Visible Light-Mediated Decarboxylative Reactions
| Entry | Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| 1 | N-Boc-α-amino acids, Vinylarenes | Ir[dF(CF3)ppy]2(dtbbpy)PF6, Blue LEDs | Alkenylated amino acids | - | researchgate.net |
| 2 | α-Oxo carboxylic acids, D2O | Acridine-based photocatalyst, Blue LEDs | C1-deuterated aldehydes | up to 92 | nih.govresearchgate.net |
| 3 | Heteroarenes, Carboxylic acids | Photoredox catalyst, Blue LEDs | Alkylated heteroarenes | 81-94 | rsc.orgrsc.org |
| 4 | Aryl carboxylic acids | Photoredox catalyst, Visible light | Aryl radicals | - | nih.gov |
Directed C-H Activation and Decarboxylative Cross-Coupling
Directed C-H activation and decarboxylative cross-coupling reactions represent another powerful strategy for the synthesis of complex biaryl and heterobiaryl systems. These methods avoid the pre-functionalization often required in traditional cross-coupling reactions, offering a more atom- and step-economical approach.
The synthesis of the target molecule could be envisioned through a decarboxylative cross-coupling reaction between an isoxazole-carboxylic acid and an oxazole, or vice versa. Research has shown that isoxazole-4-carboxylic acids can undergo microwave-assisted, metal-free decarboxylative halogenation, which can then be followed by cross-coupling reactions. researchgate.net Furthermore, palladium-catalyzed decarboxylative cross-coupling reactions of isoxazole derivatives have been reported. capes.gov.br
A notable study demonstrated the decarboxylative C-H cross-coupling of azoles, where oxazoles were used as suitable substrates in coupling reactions with azole-5-carboxylic acids under palladium catalysis. core.ac.uknih.gov This highlights the feasibility of coupling these two heterocyclic rings via a decarboxylative pathway. However, the regiochemistry of the coupling would be a critical aspect to control, particularly for the synthesis of the 5-(isoxazol-3-yl) isomer.
Alternatively, a directed C-H activation approach could be employed. For instance, palladium-catalyzed direct C-H arylation of isoxazoles at the 5-position has been successfully achieved. This suggests that a C-H bond on the isoxazole ring could be activated and coupled with a suitable oxazole partner.
The synthesis of isoxazole- and oxazole-4-carboxylic acid derivatives has been accomplished through a controlled isoxazole-azirine-isoxazole/oxazole isomerization. This domino reaction, catalyzed by Fe(II), allows for the formation of isoxazole-4-carboxylic esters and amides, which could serve as precursors to the target acid. The azirine intermediates in this process can be selectively isomerized to either isoxazoles or oxazoles depending on the reaction conditions.
Table 2: Examples of C-H Activation and Decarboxylative Cross-Coupling Reactions
| Entry | Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| 1 | Isoxazoles, Aryl iodides | Pd(OAc)2, P(o-tolyl)3, Cs2CO3 | 5-Arylisoxazoles | moderate to good | |
| 2 | Isoxazole-4-carboxylic acids, N-halosuccinimides | K3PO4, Microwave | 4-Halo-isoxazoles | - | researchgate.net |
| 3 | Azole-5-carboxylic acids, Oxazoles | Pd(OAc)2, CuCO3, dcpe | Bis(azoles) | - | core.ac.uknih.gov |
| 4 | 4-Acyl-5-methoxyisoxazoles | Fe(II), Dioxane, 105 °C | Isoxazole-4-carboxylic esters | good |
Chemical Reactivity and Transformations of 5 Isoxazol 3 Yl Oxazole 4 Carboxylic Acid
Reactions Involving the Carboxylic Acid Group
The carboxylic acid moiety is a versatile functional group that readily undergoes a variety of well-established chemical reactions. These transformations are crucial for the synthesis of derivatives with modified physicochemical properties.
Esterification Reactions and Ester Derivatives
The carboxylic acid group of 5-(isoxazol-3-yl)oxazole-4-carboxylic acid can be converted to its corresponding esters through several standard methods. The most common of these is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. This is an equilibrium process, and often an excess of the alcohol is used to drive the reaction towards the ester product.
Alternatively, esterification can be achieved under milder conditions by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or by using coupling agents. For instance, reaction with thionyl chloride (SOCl₂) or oxalyl chloride would yield the highly reactive 5-(isoxazol-3-yl)oxazole-4-carbonyl chloride, which can then be treated with an alcohol to form the ester. While specific examples for this compound are not extensively documented in publicly available literature, the esterification of closely related isoxazole-4-carboxylic acids is well-established. For example, ethyl-5-methylisoxazole-4-carboxylate is a key intermediate in the synthesis of some pharmaceuticals and is prepared from the corresponding carboxylic acid.
| Alcohol | Reaction Conditions | Ester Derivative | Notes |
|---|---|---|---|
| Methanol | Excess Methanol, H₂SO₄ (catalytic), Reflux | Methyl 5-(isoxazol-3-yl)oxazole-4-carboxylate | Typical Fischer-Speier esterification conditions. |
| Ethanol | Excess Ethanol, H₂SO₄ (catalytic), Reflux | Ethyl 5-(isoxazol-3-yl)oxazole-4-carboxylate | Analogous to the synthesis of other ethyl isoxazole-4-carboxylates. |
| Generic Alcohol (ROH) | 1. SOCl₂ or (COCl)₂, CH₂Cl₂ 2. ROH, Pyridine | Alkyl 5-(isoxazol-3-yl)oxazole-4-carboxylate | Two-step process via the acyl chloride intermediate. |
Amidation Reactions and Amide Derivatives
The synthesis of amides from this compound is another fundamental transformation. Direct reaction of the carboxylic acid with an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated". This can be achieved by converting it to an acyl chloride, as mentioned previously, which then readily reacts with a primary or secondary amine to yield the corresponding amide.
Modern peptide coupling reagents are also highly effective for this transformation. Reagents such as dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) facilitate the formation of an amide bond under mild conditions. These methods are widely used in the synthesis of complex molecules. For example, various indole-3-isoxazole-5-carboxamide derivatives have been synthesized using EDC and HOBt as coupling agents. Similarly, 3,4-diaryl-isoxazole-5-carboxamides have also been prepared, highlighting the utility of amidation reactions in this class of compounds.
| Amine | Coupling Reagent/Method | Amide Derivative | Notes |
|---|---|---|---|
| Ammonia | 1. SOCl₂ 2. NH₃ | 5-(Isoxazol-3-yl)oxazole-4-carboxamide | Formation of the primary amide. |
| Primary Amine (RNH₂) | EDC, HOBt, DMF | N-Alkyl-5-(isoxazol-3-yl)oxazole-4-carboxamide | Standard peptide coupling conditions. |
| Secondary Amine (R₂NH) | HATU, DIPEA, CH₂Cl₂ | N,N-Dialkyl-5-(isoxazol-3-yl)oxazole-4-carboxamide | HATU is a highly efficient coupling reagent. |
Decarboxylation Processes
While there is no specific literature detailing the decarboxylation of this compound, studies on related compounds provide some insight. For instance, 5-hydroxyoxazole-4-carboxylic acid derivatives have been found to be unstable and prone to decarboxylation. The decarboxylation of 3,5-dimethylisoxazole-4-carboxylic acid has also been studied. The presence of the two heterocyclic rings may influence the stability of the molecule and the conditions required for decarboxylation.
Reactivity of the Isoxazole (B147169) and Oxazole (B20620) Ring Systems
Both the isoxazole and oxazole rings are π-electron deficient aromatic systems, which influences their reactivity towards nucleophilic and electrophilic reagents.
Nucleophilic Substitution Reactions on Heterocyclic Rings
In general, π-deficient heterocyclic rings are susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or when a good leaving group is present. For isoxazoles, nucleophilic attack is a known reaction pathway. For example, 5-nitroisoxazoles readily undergo aromatic nucleophilic substitution (SNAr) where the nitro group is displaced by various nucleophiles. While the isoxazole ring in this compound is not activated by a nitro group, the inherent electron deficiency of the ring system could still allow for nucleophilic substitution under certain conditions, especially at the C5 position of the isoxazole ring if a suitable leaving group were present.
The oxazole ring is also generally resistant to nucleophilic attack unless activated by electron-withdrawing substituents. Nucleophilic attack, when it does occur, often favors the C2 position. However, in many cases, nucleophilic attack can lead to ring-opening rather than substitution.
Electrophilic Substitution Reactions on Heterocyclic Rings
Electrophilic aromatic substitution on π-deficient heterocycles like isoxazole and oxazole is generally difficult and requires forcing conditions. The electron-withdrawing nature of the nitrogen and oxygen atoms deactivates the rings towards electrophilic attack. When electrophilic substitution does occur on an isoxazole ring, it typically favors the C4 position. For oxazoles, the order of reactivity towards electrophiles is generally C4 > C5 > C2. The presence of activating, electron-donating groups on the rings would facilitate such reactions. For the parent this compound, the carboxylic acid group is deactivating, further disfavoring electrophilic substitution on the oxazole ring. Any potential electrophilic attack would likely be directed to the isoxazole ring at the C4 position, though this would likely require harsh reaction conditions. The synthesis of 4-iodoisoxazoles via electrophilic cyclization of 2-alkyn-1-one O-methyl oximes with iodine monochloride (ICl) demonstrates a pathway to functionalize the C4 position of the isoxazole ring.
Ring-Opening Transformations
The heterocyclic rings of this compound exhibit distinct reactivity profiles that can be exploited in ring-opening transformations. The stability of each ring is influenced by substituents and reaction conditions, leading to selective transformations.
The oxazole ring, particularly in derivatives like 5-hydroxyoxazole-4-carboxylic acids, can be susceptible to hydrolytic ring-opening. nih.govnih.gov Studies on related structures have shown that these oxazoles can be unstable, readily undergoing hydrolysis and subsequent decarboxylation. nih.govnih.gov This reactivity highlights the importance of carefully selecting reaction conditions to preserve the oxazole core when modifications are desired elsewhere in the molecule.
Conversely, the isoxazole ring can undergo synthetically valuable ring-opening and ring-closing cascade (ROCC) reactions. researchgate.netresearchgate.net These transformations often proceed under mild conditions and can lead to the formation of diverse nitrogen-containing heterocycles, such as pyrroles and isoquinolines. researchgate.netresearchgate.net The specific product formed is dependent on the strategic placement of substituents on the isoxazole moiety. researchgate.netresearchgate.net Another transformation involves the molybdenum hexacarbonyl-mediated ring expansion of isoxazole derivatives to yield 4-oxo-1,4-dihydropyridine-3-carboxylates, demonstrating a pathway for skeletal diversification. beilstein-journals.org
| Transformation Type | Affected Ring | Key Reagents/Conditions | Resulting Structure | Reference |
|---|---|---|---|---|
| Hydrolytic Ring-Opening | Oxazole (in hydroxy-derivatives) | Hydrolytic conditions | Ring-opened, decarboxylated products | nih.govnih.gov |
| Ring-Opening and Ring-Closing Cascade (ROCC) | Isoxazole | Mild reaction conditions | Pyrroles, Isoquinolines | researchgate.netresearchgate.net |
| Ring Expansion | Isoxazole | Mo(CO)6/H2O/MeCN | 4-Oxo-1,4-dihydropyridine derivatives | beilstein-journals.org |
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the this compound scaffold can be functionalized using these methods, typically after conversion to a suitable halide or triflate.
The Suzuki-Miyaura reaction is effective for creating aryl-substituted isoxazoles and oxazoles. This reaction couples an organoboron compound (like a boronic acid) with a halide or triflate in the presence of a palladium catalyst. researchgate.netmdpi.com For instance, 4-bromoisoxazoles have been successfully coupled with arylboronic acids to synthesize 3,4-diarylisoxazoles. researchgate.net One-pot methodologies that combine the synthesis of the oxazole ring with a subsequent nickel- or palladium-catalyzed Suzuki-Miyaura coupling have also been developed, providing efficient access to highly substituted derivatives from simple precursors like carboxylic acids and amino acids. smolecule.comdoaj.org
The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst. organic-chemistry.org This reaction is widely used for the vinylation of aryl and heteroaryl compounds. organic-chemistry.orgresearchgate.net Dehydrogenative Heck reactions (DHRs) have emerged as a powerful alternative, allowing for the direct olefination of C-H bonds in heteroarenes, including five-membered rings, thereby avoiding the need for pre-functionalization. mdpi.com
| Reaction | General Scheme | Catalyst/Reagents | Application | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Heteroaryl-X + R-B(OH)2 → Heteroaryl-R | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) | Synthesis of aryl-substituted isoxazoles and oxazoles. | researchgate.netmdpi.comsmolecule.comdoaj.org |
| Heck Reaction | Heteroaryl-X + Alkene → Heteroaryl-Alkene | Pd catalyst (e.g., Pd(OAc)2), Base | Vinylation of the heterocyclic core. | organic-chemistry.orgresearchgate.netmdpi.com |
Diversification Strategies for Novel Structural Analogues
The structure of this compound serves as a template for the development of novel analogues through several diversification strategies. These strategies can be broadly categorized into functional group manipulation, skeletal diversification, and use as a building block.
Functional Group Manipulation: The carboxylic acid group is a prime site for modification. Standard organic transformations such as esterification or amidation can introduce a wide array of substituents, altering the molecule's physicochemical properties. smolecule.com The electrophilic nature of the carbon atoms in the heterocyclic rings also allows for nucleophilic substitution reactions, leading to various substituted products. smolecule.com
Skeletal Diversification: As mentioned previously, ring transformation reactions offer a route to fundamentally different heterocyclic systems. The rearrangement of the isoxazole ring to form pyridone structures is a key example of how the core scaffold can be altered to access new chemical space. beilstein-journals.org Furthermore, synthetic methods that build the heterocyclic core from versatile precursors allow for diversification. For example, reacting β-enamino ketoesters with hydroxylamine (B1172632) can yield various substituted 1,2-oxazole-4-carboxylates. beilstein-journals.org Similarly, 4,5-disubstituted oxazoles can be synthesized directly from a wide range of carboxylic acids, providing a flexible entry point to diverse analogues. nih.gov
Use as a Building Block: The bifunctional nature of compounds containing both amino and carboxylic acid groups attached to an isoxazole core allows them to be used as unnatural amino acids in peptide synthesis. nih.gov This approach enables the incorporation of the rigid isoxazole-oxazole scaffold into peptide chains, creating peptidomimetics with potentially novel conformations and properties.
| Strategy | Description | Example Transformation | Potential Outcome | Reference |
|---|---|---|---|---|
| Functional Group Manipulation | Modification of the existing carboxylic acid group or substitution on the rings. | Esterification, Amidation, Nucleophilic Substitution | Introduction of diverse functional groups, modulation of properties. | smolecule.com |
| Skeletal Diversification | Transforming one heterocyclic core into another. | Isoxazole-to-pyridone ring expansion. | Access to novel heterocyclic scaffolds. | beilstein-journals.org |
| Building Block Synthesis | Using the core structure as a component in the synthesis of larger molecules. | Incorporation as an unnatural amino acid into a peptide sequence. | Creation of novel peptidomimetics and hybrid molecules. | nih.gov |
| De Novo Synthesis | Building analogues from versatile precursors. | Reaction of β-enamino ketoesters with hydroxylamine. | Generation of a library of substituted oxazole/isoxazole analogues. | beilstein-journals.orgnih.gov |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for mapping the carbon-hydrogen framework of the molecule.
Proton (¹H) NMR spectroscopy offers detailed information regarding the chemical environment of hydrogen atoms within the molecule. The spectrum for 5-(isoxazol-3-yl)oxazole-4-carboxylic acid is expected to show distinct signals corresponding to the protons on the oxazole (B20620) and isoxazole (B147169) rings, as well as the carboxylic acid proton. The electron-withdrawing nature of the two heterocyclic rings and the carboxylic acid group significantly influences the chemical shifts of these protons, typically shifting them downfield. The carboxylic acid proton, in particular, would likely appear as a broad singlet at a very high chemical shift (δ > 12 ppm), a characteristic feature confirming its presence.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | > 12.0 | Broad Singlet |
| Oxazole H-2 | 8.5 - 9.0 | Singlet |
| Isoxazole H-5 | 8.8 - 9.2 | Doublet |
| Isoxazole H-4 | 7.0 - 7.5 | Doublet |
Note: Predicted values are based on typical chemical shifts for similar heterocyclic structures. The exact values may vary depending on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy provides insight into the carbon backbone of the molecule. Each unique carbon atom in this compound gives rise to a specific signal in the spectrum. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbonyl carbon of the carboxylic acid is characteristically found at the most downfield position. The carbon atoms within the aromatic oxazole and isoxazole rings resonate at predictable chemical shifts, which aids in the complete structural assignment.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | 160 - 165 |
| Isoxazole C-3 | 158 - 162 |
| Isoxazole C-5 | 155 - 160 |
| Oxazole C-2 | 150 - 155 |
| Oxazole C-5 | 145 - 150 |
| Oxazole C-4 | 120 - 125 |
| Isoxazole C-4 | 100 - 105 |
Note: Predicted values are based on typical chemical shifts for similar heterocyclic structures and may vary.
To unambiguously confirm the atomic connectivity and spatial relationships, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This technique would establish the coupling between adjacent protons. A clear cross-peak between the signals for the H-4 and H-5 protons of the isoxazole ring would confirm their connectivity.
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for piecing together the entire molecular structure. It reveals correlations between protons and carbons that are two or three bonds apart. Key expected correlations would include the one between the oxazole H-2 proton and the oxazole C-4 and C-5 carbons, as well as correlations between the isoxazole protons and the carbon atom at the junction of the two rings (Oxazole C-5).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For a relatively rigid molecule like this, NOESY can confirm through-space interactions between protons on the isoxazole and oxazole rings, further solidifying the assigned structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital tool for determining the precise molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the confident determination of the compound's molecular formula. For this compound, the molecular formula is C₇H₃N₃O₄. The fragmentation pattern observed in tandem MS (MS/MS) experiments can further validate the structure by showing predictable losses of small neutral molecules, most notably the loss of CO₂ (44.01 Da) from the carboxylic acid group.
Table 3: HR-ESIMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₃N₃O₄ |
| Theoretical Exact Mass [M-H]⁻ | 192.0000 |
| Expected Fragmentation | Loss of CO₂ (m/z 148.01) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrations. The IR spectrum of this compound would display several key absorption bands that confirm its structure.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |
| Carboxylic Acid O-H | Stretching | 2500-3300 (broad) |
| Carboxylic Acid C=O | Stretching | 1700-1730 (strong) |
| Aromatic C=N / C=C | Stretching | 1500-1650 |
| Heterocyclic C-O | Stretching | 1000-1300 |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule. In the analysis of this compound, the FTIR spectrum would be expected to display characteristic absorption bands corresponding to its distinct structural features. While specific experimental data for this compound is not publicly available, the expected spectral characteristics can be inferred from the analysis of related isoxazole and oxazole derivatives nih.govresearchgate.net.
The spectrum would likely exhibit a broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. The C=O stretching vibration of the carboxylic acid would typically appear as a strong, sharp band around 1700-1725 cm⁻¹. Additionally, characteristic peaks for the C=N and C=C stretching vibrations within the isoxazole and oxazole rings would be expected in the 1500-1650 cm⁻¹ region. The C-O stretching vibrations of the heterocyclic rings and the carboxylic acid would likely be observed in the 1000-1300 cm⁻¹ range.
Expected FTIR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500-3300 | Broad |
| C=O (Carboxylic Acid) | 1700-1725 | Strong |
| C=N (Isoxazole/Oxazole) | 1500-1650 | Medium-Strong |
| C=C (Isoxazole/Oxazole) | 1500-1650 | Medium-Strong |
| C-O (Ring/Carboxylic Acid) | 1000-1300 | Medium-Strong |
Elemental Analysis (CHNS) for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing empirical evidence for its molecular formula. For this compound, with a molecular formula of C₇H₄N₂O₄, elemental analysis would determine the weight percentages of carbon (C), hydrogen (H), and nitrogen (N). While sulfur (S) is included in the CHNS acronym, it is not present in this particular molecule.
The theoretical elemental composition can be calculated from the molecular formula and atomic weights of the constituent elements. Experimental values obtained from CHNS analysis are then compared to these theoretical values to confirm the purity and verify the proposed molecular formula. For a pure sample, the experimental and theoretical values should be in close agreement, typically within a ±0.4% margin. Such analysis has been used to confirm the composition of newly synthesized compounds containing isoxazole moieties researchgate.netmdpi.com.
Theoretical Elemental Composition of this compound (C₇H₄N₂O₄)
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.01 | 7 | 84.07 | 46.68 |
| Hydrogen (H) | 1.01 | 4 | 4.04 | 2.24 |
| Nitrogen (N) | 14.01 | 2 | 28.02 | 15.56 |
| Oxygen (O) | 16.00 | 4 | 64.00 | 35.53 |
| Total | 180.13 | 100.00 |
X-ray Crystallography for Three-Dimensional Structure Determination
For a successful X-ray crystallographic analysis, a single crystal of high quality is required. Based on studies of similar heterocyclic carboxylic acids, it is anticipated that the compound would crystallize in a common crystal system such as monoclinic or orthorhombic nih.govresearchgate.net. The analysis would reveal the planarity of the isoxazole and oxazole rings and the dihedral angle between them. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which dictate the crystal packing. These types of interactions are crucial for understanding the solid-state properties of the compound nih.govresearchgate.net.
While a crystal structure for the specific title compound is not available, crystallographic data for related structures, such as 5-methylisoxazole-4-carboxylic acid, have been reported, providing insights into the expected structural features nih.govresearchgate.net.
Chromatographic Methods for Purity Assessment and Separation (e.g., High-Performance Liquid Chromatography)
Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for assessing the purity of a sample and for isolating the desired compound from a mixture.
For this compound, a reverse-phase HPLC (RP-HPLC) method would likely be employed for purity analysis. In this method, a nonpolar stationary phase is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of acid (e.g., formic acid or phosphoric acid) to ensure the carboxylic acid is in its protonated form sielc.comsielc.com. The retention time of the compound would be a key identifier under specific chromatographic conditions. By integrating the peak area in the chromatogram, the purity of the sample can be quantified. This method is also scalable for preparative separation to obtain a highly pure sample of the compound sielc.comsielc.com. The purity of newly synthesized compounds is often determined by RP-HPLC mdpi.com.
Typical HPLC Parameters for Analysis of a Related Compound (5-Methylisoxazole-4-carboxylic acid)
| Parameter | Condition |
| Column | Newcrom R1 (or similar reverse-phase column) sielc.com |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid sielc.com |
| Detection | UV-Vis Detector |
| Application | Purity assessment and preparative separation sielc.comsielc.com |
Research on Biological Activities and Mechanistic Pathways
Antimicrobial Research Investigations
No publicly available research data was found regarding the antimicrobial activities of 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid.
Antibacterial Activity Studies against Pathogenic Strains
There are no specific studies reporting the evaluation of this compound against any pathogenic bacterial strains.
Antifungal Activity Evaluations
Information regarding the antifungal properties of this compound is not available in the current scientific literature.
Antiviral Research Pursuits
No research has been published on the potential antiviral effects of this compound.
Anti-inflammatory Research
There is no available scientific literature on the anti-inflammatory activity of this compound.
Inhibition of Inflammatory Signaling Pathways
No studies have been conducted to investigate the effect of this compound on inflammatory signaling pathways.
Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzyme Inhibition Assays
There are no published reports on the inhibitory activity of this compound against COX or LOX enzymes.
Anticancer Research Applications
The unique structural features of isoxazole (B147169) and oxazole (B20620) moieties contribute to their diverse interactions with biological targets, making them promising candidates for the development of novel anticancer agents. espublisher.comnih.gov Research into various derivatives has highlighted their potential to combat cancer through different mechanisms, including the inhibition of cell proliferation and the targeting of crucial enzymes in oncogenic pathways. espublisher.com
A number of isoxazole and oxazole derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines in laboratory settings. For instance, a series of 2-aryl-5-sulfonyl-1,3-oxazole-4-carboxylates were screened for their anticancer activity against 60 different human cancer cell lines. bioorganica.com.uaresearchgate.net One of the derivatives, methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate, exhibited a potent and broad range of cytotoxic activity. bioorganica.com.uaresearchgate.net
Similarly, isoxazole-based carboxamides, ureates, and hydrazones have been synthesized and evaluated for their in vitro anticancer activity. One particular carboxamide derivative showed promising growth inhibitory effects against a panel of 60 cancer cell lines. nih.gov Further studies on these compounds against hepatocellular carcinoma (HepG2) cell lines, which overexpress the VEGFR2 enzyme, revealed that some derivatives had superior activity with IC₅₀ values in the sub-micromolar range. nih.gov
In another study, novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives, which feature an isoxazole substituent, were tested against a panel of four human cancer cell lines: A549 (lung carcinoma), MCF7 (breast adenocarcinoma), LoVo (metastatic colon adenocarcinoma), and HT29 (primary colon adenocarcinoma). nih.gov One compound in this series demonstrated particularly strong potency against the HT29 cell line. nih.gov
The antiproliferative activity of various isoxazole and oxazole derivatives is summarized in the table below.
| Compound Class/Derivative | Cancer Cell Line(s) | Observed Activity |
| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | 60 human cancer cell lines | Average GI₅₀: 5.37 µM |
| Isoxazole-based carboxamide | Leukemia, Colon, Melanoma | Growth Inhibition: 70.79-92.21% at 10 µM |
| Isoxazole-based hydrazones | Hepatocellular carcinoma (HepG2) | IC₅₀ values as low as 0.69 µM |
| Oxazolo[5,4-d]pyrimidine derivative | Primary colon adenocarcinoma (HT29) | CC₅₀: 58.4 µM |
| Indole-3-isoxazole-5-carboxamide derivatives | Hepatocellular carcinoma (HepG2, SNU475) | IC₅₀ values below 3.8 µM and 8.5 µM, respectively |
This table presents data on various isoxazole and oxazole derivatives, not the specific compound this compound.
The anticancer effects of isoxazole and oxazole derivatives are often linked to their ability to inhibit specific enzymes that play a critical role in tumor growth and survival. One of the key areas of investigation is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR). The overexpression of VEGFR-2 is associated with various tumors, and targeting this receptor is a recognized strategy in cancer therapy. nih.gov In silico analysis of certain oxazolo[5,4-d]pyrimidine derivatives has identified their potential to act as potent inhibitors of human VEGFR-2. nih.gov
Other enzyme targets for isoxazole-containing compounds in cancer research include cyclooxygenase (COX) enzymes. For example, some isoxazole derivatives are known COX-2 inhibitors. espublisher.com Additionally, molecular docking studies have suggested that certain 1,3-oxazole-4-carboxylate derivatives may interact with tubulin and cyclin-dependent kinase 2 (CDK2), both of which are important targets in oncology. researchgate.net
Immunomodulatory Properties and Mechanisms
Beyond their anticancer applications, isoxazole derivatives have been shown to possess significant immunomodulatory properties, with some compounds exhibiting immunosuppressive effects while others can stimulate immune responses. nih.gov These activities are attributed to their influence on various components of the immune system, including cellular responses and the production of signaling molecules like cytokines.
Research has demonstrated that isoxazole derivatives can modulate the activity of key immune cells such as T-cells and B-cells. For instance, some derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) have been observed to affect T-cell subsets and the levels of B-cells in lymphoid organs. nih.gov Furthermore, certain isoxazole compounds have been shown to inhibit the phytohemagglutinin (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs), indicating an immunosuppressive effect. nih.gov In contrast, other derivatives have been found to enhance cellular immune responses. nih.gov
The immunomodulatory effects of isoxazole derivatives are also mediated through the regulation of cytokine production. For example, some 5-amino-3-methyl-4-isoxazolecarboxylic acid derivatives have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α). nih.gov Similarly, other isoxazole compounds have demonstrated the ability to regulate the production of both TNF-α and interleukin-1 beta (IL-1β) in peritoneal cell cultures. nih.gov This regulation of proinflammatory cytokines underscores the potential of these compounds in managing inflammatory and autoimmune conditions.
Enzyme Inhibition Studies
The isoxazole and oxazole heterocycles are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of enzymes. This has led to the development of numerous derivatives as potent enzyme inhibitors for various therapeutic targets.
For example, a series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids were designed and synthesized as novel inhibitors of xanthine (B1682287) oxidase (XO), a key enzyme in the production of uric acid. One of the compounds in this series exhibited significantly higher inhibitory activity against XO than the standard drug allopurinol, with enzyme kinetic studies revealing a mixed-type inhibition mechanism. nih.gov
In a different context, isoxazole derivatives have been investigated as potential inhibitors of diacylglycerol acyltransferase 1 (DGAT1), an enzyme involved in triglyceride biosynthesis and a target for obesity treatment. researchgate.net Furthermore, some isoxazole compounds have been identified as inhibitors of acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid metabolism and implicated in certain cancers.
The diverse enzyme inhibitory activities of isoxazole-containing compounds are summarized below.
| Compound Class/Derivative | Target Enzyme | Biological Context |
| 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids | Xanthine Oxidase (XO) | Gout, Hyperuricemia |
| 3-Phenylisoxazole derivatives | Diacylglycerol Acyltransferase 1 (DGAT1) | Obesity |
| 4-Phenoxy-phenyl isoxazoles | Acetyl-CoA Carboxylase (ACC) | Cancer, Metabolism |
| 4,5-Diarylisoxazol-3-carboxylic acids | 5-Lipoxygenase-activating protein (FLAP) | Inflammation |
| Isoxazole-based carboxamides | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Cancer |
This table presents data on various isoxazole and oxazole derivatives, not the specific compound this compound.
Inhibition of Bacterial Serine Acetyltransferase (SAT)
A key area of investigation for related isoxazole-based compounds is the inhibition of bacterial Serine Acetyltransferase (SAT). SAT is a crucial enzyme in the L-cysteine biosynthesis pathway in many bacteria, a pathway that is absent in mammals, making it a promising target for the development of new antibacterial agents. scbt.combiorxiv.org The inhibition of SAT can increase the susceptibility of bacteria to antibiotics, highlighting the potential of SAT inhibitors as adjuvant therapies to combat antimicrobial resistance. scbt.combiorxiv.org
Research into a series of substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids, which are structurally related to the title compound, has identified them as inhibitors of Salmonella typhimurium SAT. scbt.com One particular derivative, referred to as compound 5 in the study, was characterized as a competitive inhibitor of the enzyme with respect to acetyl-CoA, exhibiting a Ki of 64 ± 12 µM. scbt.com The development of these inhibitors began with the virtual screening of an in-house library of compounds, which led to the identification of several structurally unrelated hit derivatives. scbt.com Further medicinal chemistry efforts have led to derivatives with improved inhibitory potency by several folds compared to the initial hits. scbt.combiorxiv.org
It is important to note that while these findings are for structurally related molecules, they suggest a potential mechanism of action for this compound.
Exploration of Other Enzyme Targets and Binding Affinities
The isoxazole-carboxylic acid scaffold has been explored as an inhibitor for a variety of other enzyme targets, indicating the broad therapeutic potential of this class of compounds.
Xanthine Oxidase (XO): A series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids were designed and synthesized as novel inhibitors of xanthine oxidase, a key enzyme in uric acid production. nih.gov One compound from this series demonstrated an IC₅₀ value of 0.13 μM, which was significantly more potent than the established drug allopurinol. nih.gov Enzyme kinetic studies revealed a mixed-type inhibition mechanism. nih.gov
Cyclooxygenase (COX) Enzymes: Phenyl-isoxazole-carboxamide and phenyl-isoxazole-carboxylic acid derivatives have been evaluated for their inhibitory activity against COX-1 and COX-2 enzymes. researchgate.net Some of these compounds showed moderate to potent activities. researchgate.net
5-Lipoxygenase-Activating Protein (FLAP): 4,5-Diarylisoxazol-3-carboxylic acids have been identified as potent inhibitors of leukotriene biosynthesis, potentially by targeting the 5-lipoxygenase-activating protein (FLAP). mdpi.com Certain derivatives in this class exhibited IC₅₀ values as low as 0.24 μM in cellular assays. mdpi.com
These studies on related isoxazole-carboxylic acid derivatives underscore the potential for this compound to interact with a range of biologically important enzymes.
Protein Interaction and Biological Target Engagement Studies
The investigation of how small molecules interact with their protein targets is fundamental to drug discovery and chemical biology. For isoxazole-containing compounds, a combination of computational and experimental techniques has been employed to elucidate these interactions.
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking simulations have been instrumental in understanding the binding modes of isoxazole-based inhibitors.
Bacterial SAT: Computational studies predicted that a substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acid inhibitor fits into both the L-serine and acetyl-CoA pockets of the enzyme. scbt.com The L-shape of the molecule allows it to partially fill the acetyl-CoA cavity, while the carboxylic acid group mimics the natural substrate, L-serine. scbt.com
Xanthine Oxidase: Docking studies of a potent 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid inhibitor revealed that it not only maintains key interactions similar to the known drug febuxostat (B1672324) but also forms new hydrogen bonds with Ser876 and Thr1010 residues in the XO binding site. nih.gov
Tubulin and Cyclin-Dependent Kinase 2 (CDK2): The possible binding modes of a methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate were evaluated using molecular docking. cityu.edu.hknih.gov The calculated binding affinity for the colchicine (B1669291) binding site of tubulin was -8.0 kcal/mol, and for the ATP-binding site of CDK2, it was -9.2 kcal/mol. nih.gov
These simulations provide a rational basis for the observed inhibitory activities and guide the design of more potent and selective inhibitors.
In Vitro Biological Assays for Target Validation
In vitro assays are essential for confirming the biological activity of potential inhibitors and determining their potency. The inhibitory concentration (IC₅₀) is a standard measure obtained from these assays.
| Compound Class | Target Enzyme | IC₅₀ Values | Reference |
| Substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids | Salmonella typhimurium Serine Acetyltransferase (SAT) | 10 µM - >2 mM | scbt.com |
| 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids | Xanthine Oxidase (XO) | 0.13 µM and higher | nih.gov |
| Phenyl-isoxazole-carboxamide derivatives | COX-1 and COX-2 | IC₅₀ values of 64 nM and 13 nM for the most potent compound against COX-1 and COX-2 respectively | researchgate.net |
| 4,5-Diarylisoxazol-3-carboxylic acids | 5-Lipoxygenase-Activating Protein (FLAP) | 0.24 μM for lead compounds | mdpi.com |
| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | Various cancer cell lines | Average GI₅₀ of 5.37 µM | cityu.edu.hk |
These assays have been crucial in validating the targets of various isoxazole-oxazole and related scaffolds and have established a foundation for structure-activity relationship (SAR) studies. scbt.comnih.govresearchgate.netmdpi.com
Applications in Proteomics Research as a Biochemical Tool
A novel and significant application of the isoxazole scaffold is in the field of chemical proteomics. The intrinsic photoreactivity of the isoxazole ring allows it to function as a "native" photo-cross-linker. biorxiv.orgresearchgate.netbohrium.com This property is highly valuable for photoaffinity labeling (PAL), a powerful technique used to identify the protein targets of small molecules directly in their native cellular environment. researchgate.netbohrium.com
The introduction of traditional, bulky photo-cross-linkers can sometimes alter the bioactivity of a molecule. researchgate.net By harnessing the inherent photoreactivity of the isoxazole moiety, this issue can be circumvented, allowing for a more accurate profiling of a compound's interactions. biorxiv.org Upon irradiation with UV light, the isoxazole ring can form covalent bonds with nearby amino acid residues of an interacting protein. bohrium.com These covalently linked protein-ligand complexes can then be identified and characterized using mass spectrometry-based proteomics workflows. biorxiv.orgbohrium.com
This approach has been used to study the interactions of isoxazole-containing drugs and probes, revealing their cellular targets and off-targets. bohrium.com While this application has not been specifically documented for this compound, its isoxazole core suggests its potential utility as a biochemical tool in chemoproteomic studies. scbt.com
Structure Activity Relationship Sar Studies and Medicinal Chemistry Lead Optimization
Establishing Relationships between Molecular Structure and Biological Activity
The biological activity of derivatives of the 5-(isoxazol-3-yl)oxazole-4-carboxylic acid scaffold is intricately linked to the nature and positioning of substituents on both the isoxazole (B147169) and oxazole (B20620) rings. While direct SAR studies on this specific parent compound are not extensively published, valuable insights can be drawn from structurally related isoxazole and oxazole derivatives.
For instance, in studies of trisubstituted isoxazoles, the substituents at the C-3, C-4, and C-5 positions of the isoxazole ring have been shown to be critical for anchoring the molecule in the binding site of biological targets. nih.gov The presence of a hydrogen bond-donating heterocycle at the C-5 position of an isoxazole, for example, can significantly enhance potency through additional polar interactions. nih.gov In the case of this compound, the oxazole ring itself can be considered a key substituent on the isoxazole core.
Furthermore, research on 4,5-diarylisoxazol-3-carboxylic acids has demonstrated that substituents on the phenyl ring, such as fluorine or trifluoromethyl groups, can promote cytotoxicity in cancer cell lines. nih.gov This suggests that modifications to the isoxazol-3-yl portion of our lead compound could have a profound impact on its biological profile. The carboxylic acid group is another critical feature, often involved in forming hydrogen bonds with target proteins. nih.gov
The following table summarizes key SAR findings from related isoxazole and oxazole derivatives that can inform the optimization of the this compound scaffold.
| Scaffold/Derivative | Key SAR Findings | Potential Application to this compound |
| Trisubstituted Isoxazoles | Substituents at C-3, C-4, and C-5 are crucial for binding. nih.gov A hydrogen-bond-donating heterocycle at C-5 enhances potency. nih.gov | The oxazole ring at the C-5 position of the isoxazole is a key determinant of activity. Modifications to the oxazole could modulate potency. |
| 4,5-Diarylisoxazol-3-carboxylic acids | Electron-withdrawing groups on the phenyl ring (e.g., -F, -CF3) can increase cytotoxic activity. nih.gov | Introducing substituents on the isoxazol-3-yl ring could enhance biological activity. |
| Isoxazole Derivatives | Hydrophobic groups on a phenyl ring attached to the isoxazole can lead to potent biological activities. nih.gov | The isoxazole ring itself provides a hydrophobic surface that can be further modified. |
| Oxazole Derivatives | The oxazole ring is a known pharmacophore in drug discovery, contributing to a wide range of biological activities. researchgate.net | The oxazole moiety in the target compound is a critical component for its overall biological effect. |
Rational Design Principles for Activity Enhancement and Selectivity
Rational drug design plays a pivotal role in enhancing the potency and selectivity of lead compounds. For the this compound scaffold, several principles can be applied.
Structure-based drug design, guided by in-silico docking studies, can be used to explore the binding of virtual libraries of derivatives to a specific biological target. nih.gov This approach allows for the prioritization of compounds for synthesis with a higher probability of success. For example, if the target protein is known, derivatives of this compound with various substituents on both heterocyclic rings can be docked into the active site to predict binding affinity and identify key interactions.
Another key principle is the modulation of physicochemical properties. For instance, reducing the hydrophobicity of a compound can improve its metabolic stability. researchgate.net This can be achieved by introducing polar functional groups or by replacing lipophilic moieties with more polar ones. The carboxylic acid group on our lead scaffold is a key polar feature that can interact with biological targets. nih.gov
Strategic Use of Bioisosteric Replacements in Heterocyclic Cores
Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. This involves replacing a functional group with another that has similar physical and chemical properties.
For the this compound scaffold, several bioisosteric replacements can be considered:
Carboxylic Acid Bioisosteres : The carboxylic acid group can be replaced with other acidic moieties such as tetrazole, 5-oxo-1,2,4-oxadiazole, or 3-hydroxyisoxazole. openaccessjournals.comnih.gov These replacements can alter the acidity and lipophilicity of the molecule, potentially leading to improved oral bioavailability. openaccessjournals.com
The following table presents potential bioisosteric replacements for the core components of this compound.
| Original Moiety | Potential Bioisostere | Rationale for Replacement |
| Carboxylic Acid | Tetrazole | Similar acidity, can improve metabolic stability. openaccessjournals.com |
| Carboxylic Acid | 5-Oxo-1,2,4-oxadiazole | Can increase oral bioavailability compared to tetrazoles. openaccessjournals.com |
| Isoxazole | Pyrazole | Alters hydrogen bonding capacity and electronic properties. nih.gov |
| Oxazole | Thiazole | Introduces a sulfur atom, potentially altering binding interactions and metabolic profile. researchgate.net |
| Oxazole | 1,3,4-Oxadiazole | Can lead to higher polarity and reduced metabolic degradation. researchgate.net |
Lead Optimization Strategies for Developing Potent Research Probes
Once a promising lead compound is identified, lead optimization aims to refine its properties to develop a potent and selective research probe, and ultimately, a drug candidate.
To efficiently explore the SAR of the this compound scaffold, expedited synthetic methodologies are crucial. The synthesis of analogs generally involves the coupling of an isoxazole-core-containing carboxylic acid with an appropriate amine or other coupling partner. nih.gov
One common approach is the [2+3] cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring. nih.gov The oxazole ring can be synthesized through various methods, including the reaction of α-haloketones with amides. The carboxylic acid can then be introduced or deprotected in the final steps.
To accelerate the generation of a library of analogs for SAR studies, solid-phase synthesis can be employed. This technique allows for the rapid purification of intermediates and the parallel synthesis of multiple compounds. nih.gov For example, an isoxazole or oxazole core could be attached to a solid support, followed by the sequential addition of various building blocks to explore different substituents.
Computational Chemistry in the Investigation of 5 Isoxazol 3 Yl Oxazole 4 Carboxylic Acid
Density Functional Theory (DFT) Calculations for Elucidating Reaction Mechanisms
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. It is particularly valuable for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms involving 5-(isoxazol-3-yl)oxazole-4-carboxylic acid.
Researchers utilize DFT to model the synthesis of the core heterocyclic structure. For example, the formation of the oxazole (B20620) ring from precursor molecules can be analyzed by calculating the energies of reactants, products, and, most importantly, the transition states that connect them. This allows for the determination of activation energy barriers, providing a quantitative measure of reaction feasibility. By understanding the geometry of the transition state, chemists can rationalize how substituent changes or different catalysts might accelerate the reaction. For instance, studies on related isoxazole (B147169) derivatives have employed the B3LYP functional with the 6-311++G(d,p) basis set to achieve a reliable balance of accuracy and computational cost for geometry optimizations and energy calculations. nih.gov
Furthermore, DFT is applied to understand the molecule's intrinsic reactivity. Natural Bond Orbital (NBO) analysis, a common post-calculation step, provides detailed insights into charge distribution and donor-acceptor interactions between orbitals. nih.gov This information is critical for predicting how the molecule will interact with other reagents.
Table 1: Key DFT Calculation Parameters for Reaction Mechanism Studies
| Parameter | Description | Typical Computational Method |
|---|---|---|
| Ground State Geometry | The most stable three-dimensional arrangement of the atoms in the molecule. | Geometry optimization using a functional like B3LYP with a basis set such as 6-31G(d) or larger. |
| Transition State (TS) Geometry | The specific molecular configuration at the peak of the energy barrier between reactants and products. | TS search algorithms (e.g., Berny optimization) to locate a first-order saddle point. |
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | The energy difference between the transition state and the ground state of the reactants. |
| Reaction Pathway | The energetic profile connecting reactants, transition states, intermediates, and products. | Intrinsic Reaction Coordinate (IRC) calculations starting from the transition state. |
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
To explore the therapeutic potential of this compound, molecular modeling and docking simulations are employed. These techniques predict how the molecule (the ligand) might bind to a biological target, such as a protein or enzyme, which is fundamental to its mechanism of action.
The process begins with a three-dimensional model of the target protein, often obtained from experimental sources like X-ray crystallography. A computational docking program then systematically places the ligand into the protein's binding site, evaluating thousands of possible orientations and conformations. Each potential binding pose is assigned a score based on a scoring function that estimates the binding affinity by considering factors like hydrogen bonds, electrostatic interactions, and hydrophobic contacts.
For this compound, the carboxylic acid group is a key feature, likely acting as a strong hydrogen bond donor and acceptor with polar amino acid residues (e.g., Arginine, Lysine) in a binding pocket. The planar isoxazole and oxazole rings can participate in favorable π-π stacking interactions with aromatic residues like Phenylalanine or Tyrosine. Studies on similar oxazole carboxylate derivatives have successfully used docking to explore binding modes in targets like tubulin and cyclin-dependent kinase 2 (CDK2), demonstrating the utility of this approach. researchgate.net These simulations guide medicinal chemists in designing new analogues with enhanced potency and selectivity.
Table 2: Stages of a Molecular Docking Simulation
| Stage | Description | Common Software/Tools |
|---|---|---|
| Target Preparation | Preparing the protein structure by adding hydrogens, assigning charges, and defining the binding site. | AutoDockTools, Maestro (Schrödinger), Chimera |
| Ligand Preparation | Generating a low-energy 3D conformation of the ligand and assigning appropriate atom types and charges. | Avogadro, ChemDraw, Open Babel |
| Docking Simulation | Running the algorithm to sample ligand poses within the target's active site and score them. | AutoDock Vina, Glide, GOLD |
| Pose Analysis | Visualizing and analyzing the top-scoring poses to identify key intermolecular interactions. | PyMOL, Discovery Studio, LigPlot+ |
Prediction of Chemical Reactivity and Conformational Landscape Analysis
Beyond specific reactions, computational chemistry can predict the general chemical reactivity and conformational behavior of this compound. This information is crucial for understanding its stability, metabolic fate, and the specific three-dimensional shape required for biological activity.
Chemical reactivity can be quantified using descriptors derived from the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these orbitals, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.
Conformational landscape analysis is used to identify all stable, low-energy shapes (conformers) the molecule can adopt. Due to rotation around the single bond connecting the isoxazole and oxazole rings, this compound is flexible. A conformational search can identify the most stable conformer in a vacuum or solvent, but it is important to note that the biologically active conformation—the shape it adopts when bound to a protein—may be a higher-energy state. Research on related isoxazole compounds has included conformational searches to understand the molecule's inherent flexibility and the potential shapes available for receptor binding. nih.gov
Table 3: Computational Descriptors for Reactivity and Conformation
| Analysis Type | Key Parameter/Descriptor | Significance |
|---|---|---|
| Chemical Reactivity | HOMO Energy | Indicates electron-donating ability; susceptibility to electrophilic attack. |
| LUMO Energy | Indicates electron-accepting ability; susceptibility to nucleophilic attack. | |
| HOMO-LUMO Gap | Relates to chemical stability and reactivity. A smaller gap implies higher reactivity. | |
| Conformational Analysis | Dihedral Angle | Describes the angle of rotation between the isoxazole and oxazole rings, defining the overall shape. |
| Relative Energy | The energy of a conformer relative to the most stable (ground state) conformer, indicating its population at equilibrium. |
Future Research Directions and Emerging Opportunities
Development of Innovative and Sustainable Synthetic Routes
The synthesis of molecules featuring linked heterocyclic systems like isoxazole (B147169) and oxazole (B20620) often involves multi-step processes. smolecule.com A common strategy for forming the isoxazole ring is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. smolecule.com Future research will likely focus on optimizing these synthetic pathways to be more efficient and environmentally benign.
Key areas for innovation include:
Green Chemistry Approaches: Exploring the use of aqueous media, biodegradable solvents, and catalytic systems to reduce the environmental impact of synthesis. rsc.org Microwave-assisted synthesis is another technique that could offer reduced reaction times and increased yields. smolecule.com
Flow Chemistry: Implementing continuous flow processes can offer superior control over reaction parameters, leading to higher purity, better yields, and enhanced safety compared to traditional batch synthesis. This is particularly advantageous for scaling up production.
Domino Reactions: Designing one-pot reactions where multiple bond-forming events occur sequentially without isolating intermediates can significantly improve efficiency. Research into Fe(II)-catalyzed domino isomerization processes, which can yield isoxazole- and oxazole-4-carboxylic acid derivatives, presents a promising avenue. researchgate.netacs.org
A comparative look at a hypothetical traditional versus a sustainable synthetic approach highlights the potential for improvement.
| Parameter | Traditional Batch Synthesis (Hypothetical) | Future Sustainable Flow Synthesis (Projected) |
|---|---|---|
| Solvent | Volatile organic compounds (e.g., Dichloromethane, THF) | Greener solvents (e.g., water, ethanol) or solvent-free conditions |
| Catalyst | Stoichiometric reagents or heavy metal catalysts | Reusable, non-toxic catalysts (e.g., biocatalysts, earth-abundant metals) |
| Energy Input | Prolonged heating and cooling cycles | Microwave irradiation or efficient heat exchange in flow reactors |
| Waste Generation | High, due to multiple workup and purification steps | Minimized, through one-pot processes and reduced solvent use |
Discovery of Novel Biological Activities and Elucidation of Underlying Mechanisms
The isoxazole and oxazole rings are considered "privileged scaffolds" in medicinal chemistry, as they are present in numerous compounds with a wide spectrum of biological activities. mdpi.comdaneshyari.comnih.gov Hybrids incorporating both moieties have demonstrated anticancer, antibacterial, anti-inflammatory, and antiviral effects. mdpi.com While the specific biological profile of 5-(isoxazol-3-yl)oxazole-4-carboxylic acid is not extensively documented, its structural motifs suggest significant therapeutic potential. mdpi.comresearchgate.net
Future research should focus on a systematic evaluation of its bioactivity. This can be achieved through:
Broad-Spectrum Screening: Testing the compound against a wide range of biological targets, including various cancer cell lines, bacterial and fungal strains, and key enzymes involved in inflammatory diseases. mdpi.comijpca.orgnih.gov
Mechanism of Action Studies: Once a biological activity is identified, elucidating the underlying mechanism is crucial. Techniques like molecular docking can predict binding interactions with specific enzymes or receptors. smolecule.com For instance, substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids have been identified as inhibitors of bacterial serine acetyltransferase, suggesting a potential antibacterial mechanism. mdpi.comnih.gov
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of the parent compound to understand how modifications to the structure affect its biological activity. rsc.org
| Potential Biological Activity | Known Target or Mechanism in Related Compounds | Citation |
|---|---|---|
| Anticancer | Inhibition of protein kinases, tubulin polymerization, or heat shock protein 90 (Hsp90) | nih.govresearchgate.net |
| Antibacterial | Inhibition of essential bacterial enzymes like serine O-acetyltransferase | mdpi.com |
| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes or 5-lipoxygenase-activating protein (FLAP) | mdpi.comnih.gov |
| Antiviral | Interference with viral replication processes | mdpi.com |
Potential Contributions to Advanced Materials Science Research
The application of heterocyclic compounds is not limited to pharmaceuticals. The unique electronic and structural properties of the isoxazole-oxazole scaffold suggest potential uses in materials science. smolecule.comresearchgate.net The planar, electron-rich nature of the conjugated ring system could be exploited in the development of novel organic materials. researchgate.net
Emerging opportunities in this area include:
Organic Semiconductors: The planar structure and potential for π-π stacking make this compound a candidate for investigation in organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). researchgate.net
Liquid Crystals: Derivatives of isoxazole have been explored for their liquid crystalline properties. researchgate.net By attaching appropriate mesogenic groups to the this compound core, it may be possible to create new liquid crystal materials for display technologies.
Functional Polymers: The carboxylic acid group provides a convenient handle for polymerization or for grafting the molecule onto other polymer backbones. smolecule.com This could be used to create materials with specific optical, electronic, or thermal properties.
Integration with High-Throughput Screening and Combinatorial Chemistry for Compound Library Generation
The structure of this compound is well-suited to serve as a central scaffold for the generation of large compound libraries. mdpi.com Combinatorial chemistry, coupled with high-throughput screening (HTS), is a powerful strategy for accelerating the discovery of new drugs and materials. daneshyari.comnih.govmdpi.com
The key advantages of using this compound as a scaffold are:
Multiple Diversification Points: The carboxylic acid group can be readily converted into a wide array of esters, amides, and other functional groups. The isoxazole and oxazole rings can also be substituted at various positions.
Rigid Core: The fused ring system provides a rigid and well-defined three-dimensional structure, which is often desirable for achieving specific and high-affinity binding to biological targets.
"Drug-Like" Properties: The isoxazole and oxazole moieties are known to impart favorable physicochemical properties in drug candidates, such as metabolic stability and good bioavailability. daneshyari.com
Future work would involve designing and executing a solid-phase or solution-phase combinatorial synthesis to create a library of thousands of distinct derivatives. mdpi.com This library could then be subjected to HTS against a panel of biological targets or screened for desired material properties, dramatically increasing the efficiency of the discovery process. daneshyari.comrsc.org
Q & A
Basic: What are the standard synthetic routes for preparing 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid?
A common method involves coupling reactions between pre-functionalized oxazole and isoxazole precursors. For example, oxazole-4-carboxylic acid derivatives are synthesized via refluxing with amines or aryl halides in the presence of catalysts. Evidence from analogous compounds (e.g., 5-(3-fluoro-4-methoxyphenyl)oxazole-4-carboxylic acid) shows that coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and bases such as DIPEA (Diisopropylethylamine) are critical for activating the carboxyl group to form amide or ester linkages . Purification typically involves recrystallization from polar aprotic solvents (e.g., DMF/acetic acid mixtures) .
Basic: How should researchers handle and store this compound to ensure stability?
The compound should be stored in airtight, light-resistant containers under dry conditions at 2–8°C. Avoid exposure to moisture, high temperatures, and oxidizing agents. Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory during handling. In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention .
Basic: What analytical techniques are used to confirm the structure and purity of this compound?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) are standard for structural confirmation. For example, HRMS data for similar oxazole derivatives show calculated vs. observed mass differences within 0.001 Da . Purity is assessed via HPLC with UV detection (e.g., >95% purity threshold) . IR spectroscopy can resolve ambiguities in functional group assignments, such as distinguishing carbonyl stretches in isoxazole rings (~1710 cm⁻¹) .
Advanced: How can researchers address contradictory spectral data during structural elucidation?
Contradictions may arise from tautomerism or crystallographic packing effects. For instance, IR spectra of isoxazole derivatives can show unexpected carbonyl frequencies due to hydrogen bonding or conjugation. Cross-validation using 2D NMR (e.g., HSQC, HMBC) and X-ray crystallography is recommended. Computational modeling (DFT calculations) can also predict vibrational frequencies and NMR chemical shifts to resolve ambiguities .
Advanced: What strategies optimize the yield of this compound derivatives in coupling reactions?
Yield optimization hinges on reaction stoichiometry and catalyst selection. For amide bond formation, a 1.1:1 molar ratio of amine to carboxylic acid is ideal. Catalytic systems like EDCI/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-Hydroxybenzotriazole) improve efficiency by reducing racemization. Solvent choice (e.g., DMF or dichloromethane) and temperature control (0–25°C) minimize side reactions. Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) enhances product recovery .
Advanced: How can researchers design derivatives of this compound for targeted biological activity (e.g., kinase inhibition)?
Structure-activity relationship (SAR) studies guide derivatization. For example, substituting the phenyl ring with electron-withdrawing groups (e.g., -F, -CF₃) enhances binding to kinase active sites, as seen in GSK-3β inhibitors . Introducing heterocyclic amines (e.g., pyrazine, pyridine) improves blood-brain barrier penetration. Computational docking (e.g., AutoDock Vina) predicts binding affinities, while in vitro assays (e.g., IC₅₀ measurements) validate inhibitory potency .
Advanced: What are the stability challenges for this compound under physiological conditions?
The compound may hydrolyze in aqueous media, particularly at extreme pH. Stability studies under simulated physiological conditions (PBS buffer, 37°C) with periodic HPLC monitoring are essential. Lyophilization improves shelf life, while prodrug strategies (e.g., esterification of the carboxylic acid) enhance bioavailability and reduce degradation .
Advanced: How do researchers reconcile low synthetic yields in large-scale preparations?
Scale-up challenges include exothermic reactions and solvent volume limitations. Switching to flow chemistry systems improves heat dissipation and mixing efficiency. Catalytic recycling (e.g., immobilized Pd catalysts for cross-coupling) reduces costs. Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time reaction monitoring and adjustment .
Basic: What are the key safety hazards associated with this compound?
The compound may cause skin/eye irritation and respiratory distress upon inhalation of dust. Safety data sheets (SDS) for analogous isoxazole derivatives classify it as H315 (causes skin irritation) and H319 (causes serious eye irritation). Use fume hoods for weighing and handling, and dispose of waste via incineration .
Advanced: How can researchers validate the biological activity of derivatives without commercial assay kits?
In-house assays using recombinant enzymes (e.g., kinase expression in E. coli) and cell-based models (e.g., HEK293T transfected with target receptors) are cost-effective alternatives. Radiolabeled substrates (³²P-ATP for kinase assays) or fluorescence-based probes (e.g., FITC-conjugated antibodies) enable quantitative activity measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
